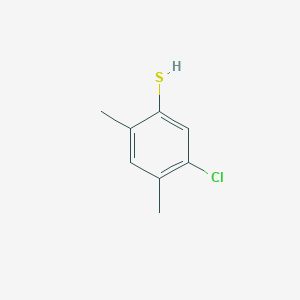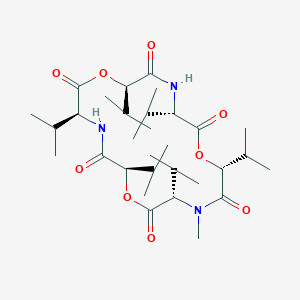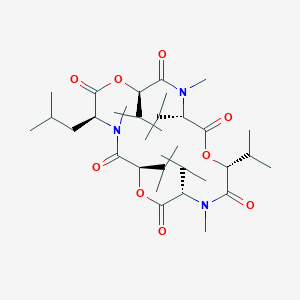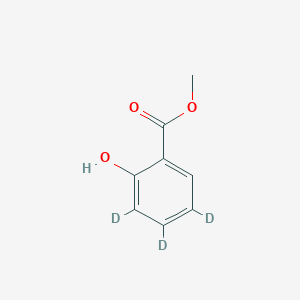
Ciclopenta-1,4-dien-1-il(difenil)fosfano;hierro(2+);paladio(2+);dicloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is a coordination complex that contains iron and cyclopentadienyl, along with a phosphane ligand. It has a molecular formula of C34H30Cl2FeP2Pd and a molecular weight of 733.721 Da. This compound is notable for its applications in catalysis and organometallic chemistry.
Aplicaciones Científicas De Investigación
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing into its potential use in drug synthesis and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Biochemical Pathways
The compound is involved in the Diels–Alder addition, a thermodynamically controlled reaction that involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer . This reaction is crucial in the synthesis of various organic compounds.
Pharmacokinetics
721 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is the synthesis of ligands of oxazepine ring systems in palladium-catalyzed coupling reactions . It also aids in the preparation of novel functionalized furan derivatives through continuous C-C of palladium phosphinates and C-O bonding reactions .
Action Environment
The action, efficacy, and stability of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride can be influenced by various environmental factors. For instance, the presence of triple bonds in the structure of dendrimers determines the possibility of their subsequent modification, in particular, by coordinating with metal compounds to obtain catalytically active nanocomposites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to laboratory synthesis are scaled up, with careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-substituted complexes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron: Similar structure but different coordination environment.
1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium complex with similar catalytic properties.
Uniqueness
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is unique due to its specific coordination environment and the presence of both iron and palladium centers. This unique structure provides distinct catalytic properties that are not observed in other similar compounds .
Propiedades
Número CAS |
72287-26-4 |
|---|---|
Fórmula molecular |
C34H28Cl2FeP2Pd |
Peso molecular |
731.7 g/mol |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |
Clave InChI |
NXQGGXCHGDYOHB-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2] |
SMILES canónico |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2] |
Sinónimos |
(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


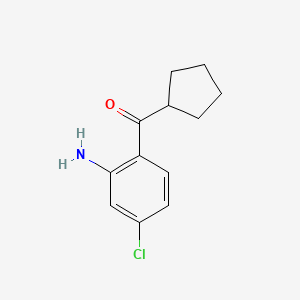


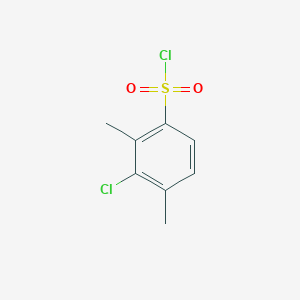
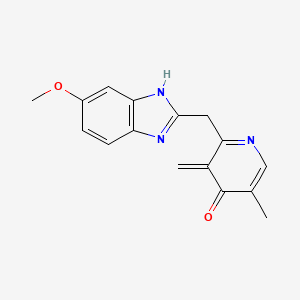
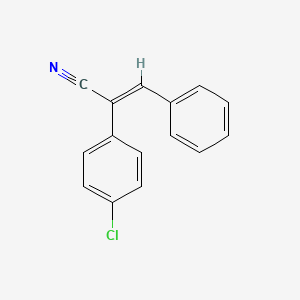
![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)

